molecular formula C13H7N3OS B2766620 3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile CAS No. 860788-32-5

3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile

Cat. No.: B2766620
CAS No.: 860788-32-5
M. Wt: 253.28
InChI Key: PFHMSNUQRIMNLD-UHFFFAOYSA-N
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Description

The compound “3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile” has a CAS Number of 860788-32-5 and a linear formula of C13H7N3OS . It has a molecular weight of 253.28 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 3-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile . The InChI code is 1S/C13H7N3OS/c14-7-9-2-1-3-10(6-9)12-11(8-17)16-4-5-18-13(16)15-12/h1-6,8H . The InChI key is PFHMSNUQRIMNLD-UHFFFAOYSA-N .

The IR spectrum, NMR spectrum, and other specific physical and chemical properties are not detailed in the search results .

Scientific Research Applications

Synthetic Utilities

The compound belongs to a class of chemicals that have seen extensive research for their synthetic methods and applications. A notable aspect is the wide range of synthetic approaches developed for azolylthiazoles, a category to which our compound is closely related. These methodologies have been explored for the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, showcasing the versatility of o-phenylenediamines as precursors. Such compounds have been synthesized via condensation reactions with various electrophilic reagents, highlighting the synthetic flexibility and utility of azolylthiazoles in generating diverse molecular architectures with potential biological applications (Ibrahim, 2011).

Biological Applications

Anticancer Potential

Benzimidazole derivatives, closely related to the core structure of the compound of interest, have shown a broad spectrum of biological activities. These activities are largely due to their structural resemblance to naturally occurring nucleotides. Benzimidazole-based compounds have been identified as potential anticancer agents, operating through various mechanisms such as DNA intercalation, inhibition of tubulin polymerization, and as topoisomerase inhibitors. This highlights the therapeutic potential of benzimidazole and its derivatives in cancer chemotherapy (Akhtar et al., 2019).

Antioxidant and Anti-inflammatory Activities

The therapeutic scope of benzimidazole derivatives extends to their antioxidant and anti-inflammatory properties. Studies have demonstrated the efficacy of these compounds in neutralizing reactive oxygen species and reducing inflammation, which are crucial in managing various chronic diseases. This further emphasizes the relevance of benzimidazole scaffolds in designing new therapeutic compounds (Raut et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

3-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3OS/c14-7-9-2-1-3-10(6-9)12-11(8-17)16-4-5-18-13(16)15-12/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHMSNUQRIMNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(N3C=CSC3=N2)C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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